Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)
CAS No.:
Cat. No.: VC18515023
Molecular Formula: C92H148N4O16Rh2S4
Molecular Weight: 1900.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C92H148N4O16Rh2S4 |
|---|---|
| Molecular Weight | 1900.3 g/mol |
| IUPAC Name | (2S)-1-(4-dodecylphenyl)sulfonylpyrrolidine-2-carboxylic acid;rhodium |
| Standard InChI | InChI=1S/4C23H37NO4S.2Rh/c4*1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-21(18-16-20)29(27,28)24-19-12-14-22(24)23(25)26;;/h4*15-18,22H,2-14,19H2,1H3,(H,25,26);;/t4*22-;;/m0000../s1 |
| Standard InChI Key | IGTBJBHOQXYDMM-JOECBHQBSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H]2C(=O)O.[Rh].[Rh] |
| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh] |
Introduction
Structural and Synthetic Characterization of Rh₂(S-DOSP)₄
Molecular Architecture
Rh₂(S-DOSP)₄ features a dirhodium(II) core bridged by four (S)-(-)-N-(p-dodecylphenylsulfonyl)prolinato ligands. Each rhodium atom adopts a square-planar geometry, with the ligands arranged in a paddlewheel configuration . The prolinato ligands contribute chirality, while the dodecylphenylsulfonyl groups enhance solubility in nonpolar solvents, facilitating catalytic activity in organic media . The molecular formula is C₉₂H₁₄₈N₄O₁₆Rh₂S₄, with a molecular weight of 1,900.3 g/mol .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 179162-34-6 | |
| Molecular Weight | 1,900.3 g/mol | |
| Solubility | Organic solvents (e.g., CH₂Cl₂) | |
| Enantiomeric Purity | ≥95% |
Synthesis and Ligand Design
The synthesis involves reacting dirhodium(II) tetraacetate with (S)-(-)-N-(p-dodecylphenylsulfonyl)proline under basic conditions . The dodecyl chains on the phenylsulfonyl groups prevent aggregation and improve catalyst longevity by mitigating oxidative degradation . This design contrasts with simpler dirhodium prolinates, which lack such steric protection .
Mechanistic Insights into Catalytic Activity
Dirhodium Core Reactivity
The Rh₂⁴+ core activates diazo compounds (e.g., vinyldiazoacetates) to generate electrophilic metal-carbene intermediates . These carbenes undergo cyclopropanation via a concerted [2+1] mechanism or C–H insertion via a stepwise pathway . The prolinato ligands’ chiral environment induces asymmetric induction by sterically shielding one face of the carbene .
Ligand-Induced Stereocontrol
The (S)-prolinato ligands create a chiral pocket around the rhodium center, enabling enantioselectivities exceeding 90% ee in cyclopropanation and C–H functionalization . For example, in styrene cyclopropanation, Rh₂(S-DOSP)₄ achieves 98% ee, outperforming other dirhodium catalysts like Rh₂(S-PTAD)₄ .
Applications in Asymmetric Synthesis
Cyclopropanation Reactions
Rh₂(S-DOSP)₄ excels in intermolecular cyclopropanation of alkenes with vinyldiazoacetates. A notable application is the synthesis of (+)-barekoxide and (-)-barekol, terpene natural products containing seven-membered carbocycles . The reaction proceeds via cyclopropanation followed by a Cope rearrangement, affording enantiomerically pure products .
Table 2: Enantioselectivity in Cyclopropanation
| Substrate | Product EE (%) | Conditions | Source |
|---|---|---|---|
| Styrene + 7 | 98 | Rh₂(S-DOSP)₄, CH₂Cl₂ | |
| Adamantane + 12 | 90 | Rh₂(S-DOSP)₄, THF |
C–H Functionalization
The catalyst enables site-selective C–H insertion into unactivated hydrocarbons. For instance, phenyldiazoacetate reacts with adamantane to yield tertiary C–H insertion products with 90% ee . This reactivity is pivotal for functionalizing inert C–H bonds in complex molecules.
Aziridination and Beyond
Recent studies highlight Rh₂(S-DOSP)₄’s utility in aziridination, forming three-membered nitrogen heterocycles with high stereocontrol. Expanding its scope, researchers have applied it to ylide formations and [4+3] cycloadditions, underscoring its versatility .
Comparative Analysis with Related Catalysts
Dirhodium Prolinates vs. Phosphine Complexes
Unlike phosphine-ligated rhodium catalysts, Rh₂(S-DOSP)₄ operates via a donor/acceptor carbene mechanism, avoiding competing side reactions like β-hydride elimination . This contrasts with [(C₅Me₅)RhCl₂]₂, which favors oxidative C–H activation but lacks enantioselectivity .
Solubility and Stability Enhancements
The dodecylphenylsulfonyl groups in Rh₂(S-DOSP)₄ confer superior solubility in toluene and dichloromethane compared to Rh₂(S-PTAD)₄, which aggregates in nonpolar solvents . This modification extends catalytic lifetime by reducing decomposition pathways .
Recent Advances and Future Directions
Natural Product Synthesis
Recent applications include the total synthesis of polycyclic terpenes, leveraging Rh₂(S-DOSP)₄’s ability to construct quaternary stereocenters . For example, the formal [4+3] cycloaddition methodology has streamlined access to complex carbocycles .
Emerging Reaction Platforms
Investigations into photoredox-Rh₂(S-DOSP)₄ dual catalysis show promise for radical-involved asymmetric transformations. Additionally, its integration into flow chemistry systems aims to enhance scalability for industrial applications.
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